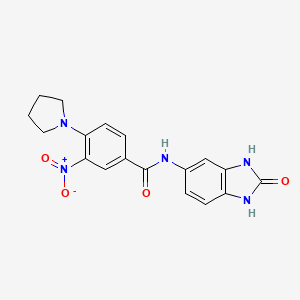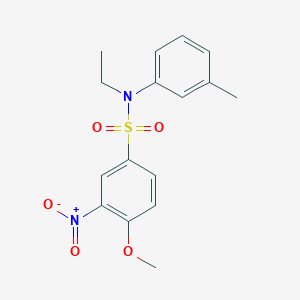![molecular formula C14H12Cl2N2O2S B4083141 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B4083141.png)
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide
Übersicht
Beschreibung
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide, also known as CCMS, is a chemical compound that has gained significant attention in the field of scientific research. CCMS is commonly used as a tool compound to study protein-protein interactions and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide involves the inhibition of protein-protein interactions. 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide binds to the interface of the protein-protein interaction site, thereby preventing the interaction between the two proteins. This leads to the disruption of the protein complex and the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the interaction between Bcl-2 and Bak, which is a key regulator of apoptosis. 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has also been shown to inhibit the growth of cancer cells by inhibiting the interaction between p53 and MDM2, which leads to the stabilization of p53 and the induction of cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high binding affinity for protein-protein interactions, which makes it an effective tool compound for studying these interactions. However, 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. Additionally, 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has a relatively short half-life, which can limit its effectiveness in in vivo studies.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide in scientific research. One potential direction is the development of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide derivatives with improved pharmacokinetic properties, such as increased half-life and decreased toxicity. Another potential direction is the use of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide in combination with other compounds to enhance its efficacy. Additionally, 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide could be used to study the interaction between other protein-protein interactions, which could lead to the discovery of new therapeutic targets.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has been widely used as a tool compound to study protein-protein interactions. It has been shown to inhibit the binding of various protein-protein interactions such as the interaction between p53 and MDM2, and the interaction between Bcl-2 and Bak. 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has also been used to study the interaction between the tumor suppressor protein p53 and the E3 ubiquitin ligase MDM2, which is a potential target for cancer therapy.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-chlorophenyl)sulfonyl-N'-methylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-17-14(10-2-4-11(15)5-3-10)18-21(19,20)13-8-6-12(16)7-9-13/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLLYLBIWKSOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B4083058.png)
![3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide](/img/structure/B4083063.png)
![2,4-dichloro-N-(4-iodo-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4083067.png)
![8-(2-furyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4083073.png)

![4-(4-{[3-(dimethylamino)propyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4083081.png)
![1-[3-(4-fluorophenyl)-3-(2-furyl)propanoyl]piperidine](/img/structure/B4083088.png)
![4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-benzyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4083099.png)
![3-(1-adamantylcarbonyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4083108.png)
![6-amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083113.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4083115.png)
![3-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4083121.png)

![3-bromo-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4083137.png)